3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid

Übersicht

Beschreibung

The compound “3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic Acid” is a complex organic molecule with a unique structure It belongs to the class of benzhydryl compounds, which are characterized by the presence of a diphenylmethane moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, starting with the preparation of the benzhydryl moiety. The key steps include:

Formation of the benzhydryl group: This can be achieved through the reaction of benzyl chloride with benzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the trichloroethoxycarbonylamino group: This step involves the reaction of the benzhydryl compound with trichloroethyl chloroformate in the presence of a base such as triethylamine.

Formation of the bicyclic structure: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases to facilitate ring closure.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade reagents and equipment.

Analyse Chemischer Reaktionen

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: The benzhydryl moiety can be oxidized to form benzhydrol or benzophenone derivatives.

Reduction: The trichloroethoxycarbonylamino group can be reduced to form the corresponding amine.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: Benzhydrol or benzophenone derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid against methicillin-resistant Staphylococcus aureus (MRSA). The compound was shown to inhibit specific bacterial pathways, particularly those involving fatty acid synthesis, making it a candidate for further development as an antibacterial agent .

Kinase Inhibition

This compound has been explored as a potential inhibitor of various kinases involved in inflammatory responses. For instance, it has been linked to the inhibition of TBK1 and IKKε, which are critical in obesity-related inflammation. In vitro assays demonstrated that derivatives of this compound can selectively inhibit these kinases, suggesting its utility in developing anti-inflammatory drugs .

Drug Design

In drug design, the structural characteristics of this compound allow for modifications that can enhance its bioactivity and selectivity. Researchers have utilized it as a scaffold for synthesizing new compounds with improved pharmacological profiles. For example, modifications to the pyridine ring have yielded derivatives with enhanced potency against specific targets in cancer therapy .

Agrochemicals

Pesticide Development

The compound is also relevant in the field of agrochemicals, particularly as a precursor or intermediate in the synthesis of novel pesticides. Its trifluoromethyl group imparts unique properties that can improve the efficacy and stability of pesticide formulations. Studies have indicated that derivatives of this compound exhibit significant herbicidal and fungicidal activities, making them suitable candidates for agricultural applications .

Material Science

Polymer Chemistry

In material science, this compound serves as a building block for synthesizing fluorinated polymers. These polymers are valued for their thermal stability and chemical resistance, which are crucial for various industrial applications. The incorporation of this compound into polymer chains has been shown to enhance performance characteristics such as flame retardancy and hydrophobicity .

Case Studies

Wirkmechanismus

The mechanism of action of this compound would depend on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the benzhydryl moiety and other functional groups allows for a variety of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diphenylmethane: The parent structure of benzhydryl compounds.

Benzhydrol: An oxidized derivative of benzhydryl compounds.

Benzophenone: Another oxidized derivative with a ketone functional group.

Uniqueness

This compound is unique due to its complex structure, which includes multiple functional groups and a bicyclic ring system

Biologische Aktivität

3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of Alzheimer's disease. This article delves into its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C7H4ClF3N2O2

- Molecular Weight : 232.57 g/mol

- Structure : The compound features a chlorinated pyridine ring with a trifluoromethyl group and a carboxylic acid functional group.

The primary biological activity of this compound is linked to its role as an inhibitor of beta-secretase (BACE1), an enzyme involved in the cleavage of amyloid precursor protein (APP). This cleavage leads to the formation of amyloid-beta peptides, which aggregate to form plaques characteristic of Alzheimer's disease. By inhibiting BACE1, this compound may reduce amyloid-beta production, thereby potentially mitigating the progression of Alzheimer's disease.

In Vitro Studies

- BACE1 Inhibition : In studies conducted to evaluate the inhibitory effects on BACE1, this compound demonstrated significant potency. The compound was shown to have a low IC50 value, indicating strong inhibition of BACE1 activity .

- Selectivity : The compound exhibits selectivity towards BACE1 over BACE2, which is crucial as BACE2 inhibition can lead to unwanted side effects related to glucose metabolism .

In Vivo Studies

- Animal Models : In preclinical trials involving mice and rats, administration of this compound resulted in significant reductions in amyloid-beta levels. Both acute and chronic treatment regimens were effective without notable side effects .

- Cognitive Function : Behavioral assessments in animal models suggested improvements in cognitive function correlated with reduced amyloid-beta levels, supporting the potential therapeutic role of this compound in Alzheimer’s disease prevention .

Case Study 1: Umibecestat (CNP520)

Umibecestat, a drug candidate derived from this compound, was evaluated in clinical trials for Alzheimer's disease prevention. The results indicated that patients receiving Umibecestat showed a significant decrease in amyloid-beta levels compared to placebo groups. However, further studies were halted due to adverse effects unrelated to amyloid clearance .

Data Summary

Eigenschaften

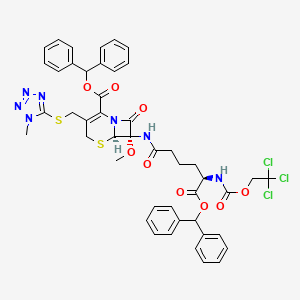

IUPAC Name |

benzhydryl (6R,7S)-7-[[(5R)-6-benzhydryloxy-6-oxo-5-(2,2,2-trichloroethoxycarbonylamino)hexanoyl]amino]-7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H44Cl3N7O9S2/c1-55-43(52-53-54-55)67-27-33-26-66-42-46(62-2,41(60)56(42)36(33)40(59)65-38(31-20-11-5-12-21-31)32-22-13-6-14-23-32)51-35(57)25-15-24-34(50-44(61)63-28-45(47,48)49)39(58)64-37(29-16-7-3-8-17-29)30-18-9-4-10-19-30/h3-14,16-23,34,37-38,42H,15,24-28H2,1-2H3,(H,50,61)(H,51,57)/t34-,42-,46+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVMAMLKXHLTBTG-JQPMMUFKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)SCC2=C(N3C(C(C3=O)(NC(=O)CCCC(C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC(Cl)(Cl)Cl)OC)SC2)C(=O)OC(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@](C3=O)(NC(=O)CCC[C@H](C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)OCC(Cl)(Cl)Cl)OC)SC2)C(=O)OC(C6=CC=CC=C6)C7=CC=CC=C7 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H44Cl3N7O9S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1009.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.